N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide
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Overview
Description
N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MLN-4760, and it is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the degradation of endocannabinoids, and its inhibition can lead to an increase in endocannabinoid levels, which have been shown to have various physiological effects.
Mechanism of Action
The mechanism of action of N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that have been shown to have various physiological effects, including pain modulation, anti-inflammatory effects, and neuroprotection. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can lead to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide in lab experiments is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide. One of the most significant directions is the exploration of its potential therapeutic applications in various diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on endocannabinoid signaling. Finally, there is a need for the development of more potent and selective FAAH inhibitors for use in research and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide involves the reaction of 2-methyl-3-nitrobenzoic acid with isopropylamine, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylpropanoyl chloride to yield the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Scientific Research Applications
N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-9(2)14(19)17-12-8-6-7-11(5)13(12)18-15(20)16-10(3)4/h6-10H,1-5H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAIJCXGQTZZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)C)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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